molecular formula C13H20N2O B13425341 3-(4-(Methoxymethyl)indolin-1-yl)propan-1-amine

3-(4-(Methoxymethyl)indolin-1-yl)propan-1-amine

Cat. No.: B13425341
M. Wt: 220.31 g/mol
InChI Key: AWTHHMYGDYAWDY-UHFFFAOYSA-N
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Description

3-(4-(Methoxymethyl)indolin-1-yl)propan-1-amine is a compound that belongs to the indole family, which is known for its diverse biological activities. Indole derivatives have been extensively studied due to their wide range of applications in medicinal chemistry, including antiviral, anti-inflammatory, anticancer, and antimicrobial activities .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-(4-(Methoxymethyl)indolin-1-yl)propan-1-amine typically involves the reaction of indole derivatives with appropriate amines under controlled conditionsThe reaction conditions often include the use of catalysts and solvents to facilitate the reaction .

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through crystallization or chromatography to obtain the desired product .

Chemical Reactions Analysis

Types of Reactions: 3-(4-(Methoxymethyl)indolin-1-yl)propan-1-amine can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives .

Scientific Research Applications

3-(4-(Methoxymethyl)indolin-1-yl)propan-1-amine has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antiviral and antimicrobial properties.

    Medicine: Investigated for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of 3-(4-(Methoxymethyl)indolin-1-yl)propan-1-amine involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. For example, indole derivatives are known to interact with neurotransmitter receptors, influencing neurological functions .

Comparison with Similar Compounds

Comparison: 3-(4-(Methoxymethyl)indolin-1-yl)propan-1-amine is unique due to the presence of the methoxymethyl group, which can influence its chemical reactivity and biological activity. Compared to other indole derivatives, this compound may exhibit different pharmacokinetic and pharmacodynamic properties, making it a valuable candidate for specific applications .

Properties

Molecular Formula

C13H20N2O

Molecular Weight

220.31 g/mol

IUPAC Name

3-[4-(methoxymethyl)-2,3-dihydroindol-1-yl]propan-1-amine

InChI

InChI=1S/C13H20N2O/c1-16-10-11-4-2-5-13-12(11)6-9-15(13)8-3-7-14/h2,4-5H,3,6-10,14H2,1H3

InChI Key

AWTHHMYGDYAWDY-UHFFFAOYSA-N

Canonical SMILES

COCC1=C2CCN(C2=CC=C1)CCCN

Origin of Product

United States

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